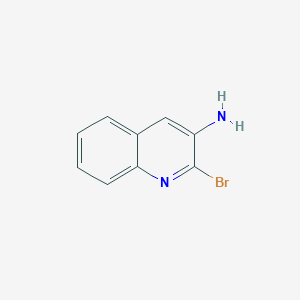

2-Bromoquinolin-3-amine

Übersicht

Beschreibung

2-Bromoquinolin-3-amine is an organic compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and synthetic organic chemistry. The presence of a bromine atom at the second position and an amino group at the third position of the quinoline ring makes this compound a valuable intermediate in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinolin-3-amine typically involves the bromination of quinoline derivatives followed by amination. One common method is the bromination of 3-aminoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromoquinolin-3-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form 2-bromoquinoline or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of nitro or nitroso quinoline derivatives.

Reduction: Formation of reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Bromoquinolin-3-amine has been investigated for its potential as a pharmaceutical agent due to its biological activity against various diseases:

- Anticancer Activity : Studies have demonstrated that this compound exhibits significant anticancer properties. In xenograft models, it has shown tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against multi-drug resistant bacterial strains. It demonstrated effective inhibition of growth in pathogens such as E. coli and S. aureus, highlighting its potential in combating antibiotic resistance.

Biological Studies

Research indicates that this compound can influence various biochemical pathways:

- Inflammation Reduction : In models of induced arthritis, the compound showed promise in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases.

- Antiviral Activity : Preliminary studies suggest that derivatives of quinoline compounds exhibit antiviral properties, which may be relevant for developing treatments against viral infections .

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to act as a building block for various organic molecules used in pharmaceuticals and agrochemicals .

Dye and Pigment Production

The compound's properties make it suitable for use in the production of dyes and pigments, contributing to its industrial significance beyond medicinal applications.

Case Study 1: Cancer Treatment

In a clinical study focusing on breast cancer models, this compound was found to induce significant apoptosis in cancer cells with minimal toxicity to normal cells. This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Infection Control

Another study assessed the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated effective inhibition of growth in multi-drug resistant strains, reinforcing its role in addressing antibiotic resistance.

Wirkmechanismus

The mechanism of action of 2-Bromoquinolin-3-amine involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Vergleich Mit ähnlichen Verbindungen

2-Chloroquinolin-3-amine: Similar structure but with a chlorine atom instead of bromine.

3-Aminoquinoline: Lacks the halogen substituent.

2-Bromoquinoline: Lacks the amino group.

Uniqueness: 2-Bromoquinolin-3-amine is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

2-Bromoquinolin-3-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C₉H₇BrN₂

Molecular Weight: 223.07 g/mol

The compound features a bromine atom at the 2-position of the quinoline ring and an amino group at the 3-position, contributing to its unique reactivity and biological properties.

This compound exhibits various biological activities, primarily through the following mechanisms:

- Antimicrobial Activity: It has been shown to inhibit protein synthesis in both bacteria and fungi, suggesting a potential role as an antimicrobial agent .

- Anticancer Properties: The compound interferes with DNA synthesis in human cells, indicating its potential as an anticancer drug . Quinoline derivatives are known for their ability to affect cell signaling pathways and induce apoptosis in cancer cells .

- Biochemical Interactions: The interaction of this compound with specific enzymes and proteins can lead to alterations in gene expression and metabolic pathways, which may contribute to its therapeutic effects.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented in several studies. It demonstrates significant inhibition against various bacterial strains and fungi.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. A notable study reported IC₅₀ values indicating effective concentrations for inhibiting cell growth.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis via ROS generation |

| PC3 (Prostate Cancer) | 25 | Inhibition of Hsp90 client proteins |

| MDA-MB-231 | 15 | Disruption of cell signaling pathways |

Case Studies

- Anticancer Effects on MCF-7 Cells: A study demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, attributed to increased reactive oxygen species (ROS) levels, which induced endoplasmic reticulum stress .

- Inhibition of Protein Synthesis: Another investigation highlighted the compound's ability to inhibit protein synthesis in bacterial cultures, showcasing its potential as a broad-spectrum antimicrobial agent .

Future Directions

The ongoing research into quinoline derivatives suggests promising avenues for developing new therapeutic agents. The unique structural features of this compound may allow for further modifications that enhance its efficacy and selectivity against specific diseases.

Eigenschaften

IUPAC Name |

2-bromoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTXZKYZHSEFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628569 | |

| Record name | 2-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17127-83-2 | |

| Record name | 2-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.